molecular formula C6H12N2O2 B8017043 (2S,5S)-5-methyloxolane-2-carbohydrazide

(2S,5S)-5-methyloxolane-2-carbohydrazide

Cat. No.: B8017043
M. Wt: 144.17 g/mol
InChI Key: MGSDHAQOZRTZLZ-WHFBIAKZSA-N
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Description

(2S,5S)-5-Methyloxolane-2-carbohydrazide is a chiral carbohydrazide derivative featuring a tetrahydrofuran (oxolane) backbone with stereospecific methyl and carbohydrazide substituents at the 5- and 2-positions, respectively. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . The compound’s stereochemistry ((2S,5S)) is critical for its interactions in biological systems and synthetic applications, influencing hydrogen-bonding capacity, solubility, and reactivity.

Properties

IUPAC Name

(2S,5S)-5-methyloxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-2-3-5(10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDHAQOZRTZLZ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-methyloxolane-2-carbohydrazide typically involves the reaction of (2S,5S)-5-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: (2S,5S)-5-methyloxolane-2-carboxylic acid

    Reagent: Hydrazine

    Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of (2S,5S)-5-methyloxolane-2-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-methyloxolane-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,5S)-5-methyloxolane-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its carbohydrazide group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.

Industry

In the materials science field, (2S,5S)-5-methyloxolane-2-carbohydrazide can be used in the synthesis of polymers and other materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism by which (2S,5S)-5-methyloxolane-2-carbohydrazide exerts its effects depends on its interaction with molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Number Reference
(2S,5S)-5-Methyloxolane-2-carbohydrazide C₆H₁₂N₂O₂ 144.17 Carbohydrazide, methyl, oxolane (2S,5S) stereochemistry Not provided
5-Methyloxolane-3-carbohydrazide C₆H₁₂N₂O₂ 144.17 Carbohydrazide, methyl, oxolane Substituent at position 3 (vs. 2) CAS D0
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Carboxylic acid, ketone, pyrrolidine Five-membered ring with ketone 42346-68-9
(5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate C₁₈H₁₈ClN₅O₃ 403.82 Piperazine, chloropyridinyl, ketone Fused pyrrolopyrazine ring, (5S) configuration Not provided

Key Observations :

  • Ring Systems : Replacing oxolane with pyrrolidine (as in 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) introduces a nitrogen atom and a ketone, increasing polarity and acidity (carboxylic acid vs. carbohydrazide) .

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